alpha-Conotoxin MII acetate

Description

Properties

Molecular Formula |

C69H107N23O24S4 |

|---|---|

Molecular Weight |

1771.0 g/mol |

IUPAC Name |

acetic acid;3-[(1R,6R,9S,15S,18S,21S,24S,30R,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |

InChI |

InChI=1S/C67H103N23O22S4.C2H4O2/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32;1-2(3)4/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97);1H3,(H,3,4)/t34-,35-,36-,37?,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,52?;/m0./s1 |

InChI Key |

FPIJSAVNMWKRCT-HBOBQUNUSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |

Origin of Product |

United States |

Structural Biology and Molecular Architecture of Alpha Conotoxin Mii

Primary Amino Acid Sequence and Post-Translational Modifications

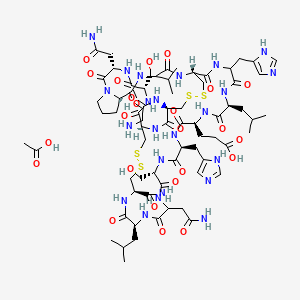

α-Conotoxin MII is a 16-amino acid peptide. acs.org The primary sequence of α-Ctx MII is crucial for its biological activity and has been determined as Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys. nih.gov

A key post-translational modification identified in α-conotoxin MII is C-terminal amidation. nih.gov In this modification, the C-terminal carboxylic acid group is converted to a primary amide. This amidation is a common feature among conotoxins and is known to play a role in stabilizing the peptide's structure and enhancing its binding affinity to its target receptors. nih.govresearchgate.net

Table 1: Primary Amino Acid Sequence of α-Conotoxin MII

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

| 1 | Gly | G |

| 2 | Cys | C |

| 3 | Cys | C |

| 4 | Ser | S |

| 5 | Asn | N |

| 6 | Pro | P |

| 7 | Val | V |

| 8 | Cys | C |

| 9 | His | H |

| 10 | Leu | L |

| 11 | Glu | E |

| 12 | His | H |

| 13 | Ser | S |

| 14 | Asn | N |

| 15 | Leu | L |

| 16 | Cys | C |

Disulfide Bond Connectivity and Native Fold Isomerism

The presence of multiple cysteine residues in the primary sequence of α-conotoxins allows for the formation of disulfide bridges, which are critical for their structural integrity and biological function.

α-Conotoxins are classified into different cysteine frameworks based on the arrangement of their cysteine residues. α-Conotoxin MII belongs to Framework I, which is characterized by the sequence motif Cys-Cys-Xm-Cys-Xn-Cys, where X represents any amino acid and m and n are the number of amino acids in the two inter-cysteine loops. bohrium.comnih.gov This framework is common to most conotoxins found in the venom of Conus snails. uq.edu.au

The four cysteine residues in α-conotoxins like MII can theoretically form three different disulfide bond isomers, each with a distinct three-dimensional shape: the globular, ribbon, and beads isomers. nih.govresearchgate.netnih.gov

Globular Isomer: This is the native and most stable conformation for most α-conotoxins. It features disulfide bonds between the first and third cysteine residues (CysI-CysIII) and the second and fourth cysteine residues (CysII-CysIV). nih.govresearchgate.netnih.gov For α-Ctx MII, this corresponds to Cys2-Cys8 and Cys3-Cys16. nih.gov This connectivity results in a compact, globular structure. nih.gov

Ribbon Isomer: This isomer has disulfide bonds connecting the first and fourth cysteine residues (CysI-CysIV) and the second and third cysteine residues (CysII-CysIII). nih.govresearchgate.netnih.gov This arrangement typically leads to a more elongated, ribbon-like structure and often results in reduced biological activity compared to the globular isomer. nih.gov

Beads Isomer: In the beads isomer, the disulfide bonds are formed between the first and second cysteine residues (CysI-CysII) and the third and fourth cysteine residues (CysIII-CysIV). nih.govresearchgate.netnih.gov This isomer is generally the least stable and often exhibits a random coil conformation with little to no biological activity. nih.gov

While the globular isomer is the naturally occurring and biologically active form of α-Ctx MII, the potential existence and properties of the ribbon and beads isomers highlight the critical role of correct disulfide bond formation in defining the toxin's structure and function.

Table 2: Disulfide Isomers of α-Conotoxins

| Isomer | Disulfide Bond Connectivity (General) | Disulfide Bond Connectivity (in α-Ctx MII) | General Structural Characteristics |

| Globular | CysI-CysIII, CysII-CysIV | Cys2-Cys8, Cys3-Cys16 | Compact, native conformation |

| Ribbon | CysI-CysIV, CysII-CysIII | Cys2-Cys16, Cys3-Cys8 | Elongated, less stable |

| Beads | CysI-CysII, CysIII-CysIV | Cys2-Cys3, Cys8-Cys16 | Random coil, least stable |

Three-Dimensional Solution Structure Elucidation

The precise three-dimensional arrangement of atoms in α-conotoxin MII has been determined primarily through the use of advanced spectroscopic techniques.

Two-dimensional (2D) ¹H Nuclear Magnetic Resonance (NMR) spectroscopy has been the principal method for elucidating the solution structure of α-conotoxin MII. nih.govacs.orgnih.gov This powerful technique allows for the determination of the spatial proximity of different protons within the molecule. By analyzing Nuclear Overhauser Effect (NOE) data, which provides distance restraints between protons, and spin-spin coupling constants, which give information about dihedral angles, a detailed 3D model of the peptide can be constructed. nih.govnih.gov For α-Ctx MII, these NMR studies have revealed a well-defined and compact structure, stabilized by the two disulfide bonds. nih.govnih.gov The structure incorporates a central α-helical segment, which is a key feature of its fold. nih.gov

The structure of α-conotoxin MII is not static but can be influenced by its surrounding environment. Studies have shown that while the global fold of MII remains largely the same in different solvent conditions, the stability of its secondary structure, particularly the α-helix, can be affected. acs.orgnih.gov For instance, in more hydrophobic environments, such as in the presence of trifluoroethanol or acetonitrile, the helical structure of α-Ctx MII is stabilized. acs.orgnih.gov This suggests that the conformational flexibility of the peptide may play a role in its interaction with the nAChR, which provides a complex and varied microenvironment at the binding site. The surface of the molecule presents distinct hydrophobic and polar patches, which are thought to be crucial for its specific recognition of the α3β2 neuronal nAChR subtype. nih.gov

Identification of Key Structural Domains and Motifs

The compact and well-defined three-dimensional structure of alpha-conotoxin MII is a consequence of several key structural domains and motifs that are critical for its biological activity. nih.govrcsb.org These elements include its distinct cysteine framework, characteristic secondary structures, and specific amino acid motifs that facilitate its interaction with its target receptor.

The foundational framework of α-conotoxin MII is defined by its four cysteine residues, which form two crucial disulfide bonds. nih.govnih.gov This arrangement is characteristic of the α4/7 subfamily of conotoxins, where there are four amino acids in the first cysteine loop and seven in the second. mdpi.comnih.gov The disulfide connectivity for α-conotoxin MII is from the first cysteine (Cys2) to the third (Cys8) and from the second cysteine (Cys3) to the fourth (Cys16). This "globular" connectivity is the most common and stable form for α-conotoxins and is essential for maintaining the peptide's rigid structure. mdpi.comnih.gov

Specific amino acid motifs within the α-conotoxin MII sequence are vital for its potent interaction with the α3β2 nAChR. One such critical motif is the Ser-Xaa-Pro sequence. uniprot.org Alanine-scanning mutagenesis studies have revealed that several residues are major determinants of the toxin's potency. researchgate.net Notably, the replacement of Asparagine at position 5 (Asn5), Proline at position 6 (Pro6), or Histidine at position 12 (His12) with alanine (B10760859) leads to a significant loss of potency. researchgate.net The side chains of these residues are exposed on the surface of the toxin, suggesting they are directly involved in the interaction with the receptor. researchgate.net The protonation state of His12, in particular, appears to be a significant factor in the toxin's binding affinity. researchgate.net

Furthermore, the distribution of amino acid side chains on the surface of α-conotoxin MII creates distinct hydrophobic and polar patches. nih.govacs.org One surface is predominantly hydrophobic, formed by residues such as Glycine-1, Cysteine-2, Cysteine-3, Leucine-15, and Cysteine-16. acs.org In contrast, another surface is hydrophilic, comprising residues like Glutamic acid-11, Histidine-12, Serine-13, and Asparagine-14. acs.org This amphipathic nature is believed to be essential for the subtype-specific recognition of the nAChR. acs.org

Table 1: Key Structural Features of alpha-Conotoxin MII

| Feature | Description | Reference |

|---|---|---|

| Amino Acid Sequence | GCCSNPVCHLEHSNLC | |

| Post-translational Modification | C-terminal amidation | |

| Disulfide Bonds | Cys2-Cys8, Cys3-Cys16 | |

| Cysteine Framework | I (CC-C-C) | uniprot.org |

| Subfamily | α4/7 | mdpi.com |

| Secondary Structure | Central α-helix, N- and C-terminal β-turns | nih.govrcsb.org |

Table 2: Functionally Important Residues and Motifs in alpha-Conotoxin MII

| Residue/Motif | Position(s) | Functional Significance | Reference |

|---|---|---|---|

| Ser-Xaa-Pro motif | 4-6 | Crucial for potent interaction with nAChR. | uniprot.org |

| Asparagine (Asn) | 5 | Major determinant of toxin potency. | researchgate.net |

| Proline (Pro) | 6 | Major determinant of toxin potency. | researchgate.net |

| Histidine (His) | 12 | Major determinant of toxin potency; charged state is important. | researchgate.net |

Molecular Mechanisms of Nicotinic Acetylcholine Receptor Modulation by Alpha Conotoxin Mii

Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Potency Profile

α-Conotoxin MII exhibits a distinct profile of selectivity and potency across various nAChR subtypes, demonstrating a strong preference for certain subunit combinations over others.

α-Conotoxin MII is a highly potent antagonist of the α3β2 nAChR subtype. nih.gov Studies using Xenopus oocytes expressing rat α3β2 nAChRs have determined its IC₅₀ value to be approximately 0.5 nM. nih.gov This high affinity for the α3β2 subtype is a defining characteristic of α-Ctx MII's pharmacological profile. nih.gov The toxin's potent blockade of this receptor subtype suggests a specific and high-affinity interaction at the α3/β2 subunit interface. nih.gov

While initially recognized for its selectivity for α3β2 nAChRs, subsequent research has revealed that α-conotoxin MII also potently blocks α6-containing nAChRs. nih.govmdpi.com The α6 subunit is structurally similar to the α3 subunit, which likely accounts for the toxin's ability to interact with both subtypes. nih.gov In fact, α-conotoxin MII has been shown to discriminate poorly between α3β2 and α6β2-containing nAChRs. nih.gov This has led to its use as a pharmacological tool to investigate the function of α6β2*-nAChRs, which are involved in dopamine (B1211576) release. nih.govnih.gov Analogs of α-conotoxin MII have even been developed to enhance selectivity for α6-containing subtypes. mdpi.com

The potency of α-conotoxin MII is significantly lower for other neuronal nAChR subtypes. nih.gov Its order of potency has been established as: α3β2 >> α7 > α4β2 > α2β2 ≅ α3β4 > α1β1δγ > α4β4 ≥ α2β2. nih.gov For instance, the IC₅₀ value for α4β2 nAChRs is approximately 400 nM, which is 800 times higher than that for α3β2 nAChRs. nih.gov This demonstrates a clear selectivity of α-conotoxin MII for the α3β2 and α6-containing subtypes over other neuronal nAChRs.

Table 1: Inhibitory Potency of α-Conotoxin MII at Various nAChR Subtypes

| nAChR Subtype | IC₅₀ (nM) |

|---|---|

| α3β2 | 0.5 nih.gov |

| α4β2 | ~400 nih.gov |

| α7 | >100 nih.gov |

| α3β4 | >100 nih.gov |

| α2β2 | >100 nih.gov |

| α4β4 | >100 nih.gov |

Competitive Antagonism at Orthosteric Binding Sites

α-Conotoxins, including MII, are classified as competitive antagonists of nAChRs. mdpi.commdpi.com This means they bind to the same site as the endogenous agonist, acetylcholine (ACh), which is located at the interface between subunits in the extracellular domain of the receptor. mdpi.comnih.gov This binding site is also referred to as the orthosteric binding site. By occupying this site, α-conotoxin MII prevents ACh from binding and activating the receptor, thereby inhibiting the ion channel from opening. nih.gov The competitive nature of this antagonism has been demonstrated in various studies. mdpi.commdpi.com

Molecular Recognition and Binding Interface Analysis

The high affinity and selectivity of α-conotoxin MII for specific nAChR subtypes are governed by precise molecular interactions at the binding interface.

The binding of α-conotoxins to nAChRs is a complex interplay of both hydrophobic and electrostatic interactions. nih.govnih.gov The pharmacophore of α-conotoxins generally consists of a conserved hydrophobic patch that is crucial for binding, while the more variable second loop of the toxin contributes to selectivity through specific interactions with different nAChR subunits. nih.gov

For α-conotoxin MII, specific residues on both the toxin and the receptor have been identified as critical for binding. Alanine-scanning mutagenesis studies have pinpointed Asn⁵, Pro⁶, and His¹² of MII as major determinants of its potency at α3β2 and α6-containing nAChRs. mdpi.com On the receptor side, key residues on the β2 subunit, such as Thr⁵⁹, Val¹⁰⁹, Phe¹¹⁷, and Leu¹¹⁹, have been shown to be involved in the binding of MII. mdpi.comuq.edu.au

Overlapping Binding Sites with Other Ligands

The inhibitory action of alpha-Conotoxin MII (α-Ctx MII) on nicotinic acetylcholine receptors (nAChRs) is primarily achieved through competitive antagonism at the acetylcholine (ACh) binding site. nih.gov This mechanism inherently means that its binding site overlaps with that of the endogenous agonist, ACh, as well as other ligands that target this region. The specificity and nature of this overlap have been the subject of detailed research, revealing complex interactions and providing insights into the molecular architecture of the nAChR ligand-binding domain.

One of the classical ways to characterize the binding of ligands to the ACh binding pocket is through competition assays with α-bungarotoxin (α-BTX), a snake α-neurotoxin that binds with high affinity to the muscle-type and some neuronal nAChRs. nih.gov Studies have demonstrated that α-Ctx MII competitively inhibits the binding of radiolabeled α-BTX to nAChRs from Torpedo electric organ, indicating that their binding sites overlap. nih.gov Similarly, α-Ctx MII and its analogs have been shown to displace [125I]-α-bungarotoxin from human α7 nAChRs. researchgate.net However, the interaction is not always straightforward. For instance, the related α-conotoxin ImII, which shares significant sequence homology with α-conotoxin ImI, inhibits α7 nAChRs but, unlike ImI, does not block α-BTX binding, suggesting that even closely related toxins can have distinct, non-overlapping sites despite functional antagonism. nih.gov Docking studies have further revealed that while α-conotoxins and α-neurotoxins are competitive inhibitors with overlapping binding sites, there are surprisingly few nAChR residues in common between their specific interaction points. nih.gov

Interestingly, the interaction of α-Ctx MII with the nAChR binding site can be influenced by the presence of the endogenous agonist, acetylcholine. Molecular docking calculations and two-electrode voltage clamp experiments have shown that the binding affinity of α-Ctx MII for the α3β2-nAChR is actually increased when ACh is already bound to the receptor. nih.govnih.gov This suggests that the presence of ACh induces a conformational change in the receptor that is more favorable for α-Ctx MII binding. nih.gov

The binding site of α-Ctx MII also overlaps with those of other α-conotoxins. For example, pretreatment of oocytes expressing nAChRs with the toxin LtIA accelerates the recovery from block by α-Ctx MII, which is indicative of overlapping binding sites. nih.gov Docking simulations comparing α-Ctx MII with other α-conotoxins like ImI, PnIA, and PnIB have found that they bind in a similar location on α7 or α3β2 receptors, primarily through hydrophobic interactions. nih.gov

Furthermore, competition binding assays using radiolabeled α-Ctx MII have been developed to characterize the pharmacology of nAChRs. These studies show that the binding of [125I]-α-CtxMII can be inhibited by various nicotinic agonists and antagonists, confirming the overlap of its binding site with a wide range of pharmacologically active compounds. nih.gov The binding of [125I]-α-CtxMII is used to measure the same nAChR population that is identified by the inhibition of [125I]-epibatidine binding, directly demonstrating an overlap with this potent nicotinic agonist. nih.gov

The following tables summarize key research findings on the competitive binding interactions of α-Conotoxin MII and other ligands at various nAChR subtypes.

| Ligand | Receptor Subtype | Assay Type | Measured Value | Reference |

| α-Conotoxin MII | α3β2 nAChR | Inhibition of ACh-induced current | IC50 = 2.18 nM | researchgate.net |

| α-Conotoxin MII | α6/α3β2β3 nAChR | Inhibition of ACh-induced current | IC50 = 0.39 nM | researchgate.net |

| MII[H9A;L15A] | α6/α3β2β3 nAChR | Inhibition of ACh-induced current | IC50 = 2.4 nM | researchgate.net |

| MII[H9A;L15A] | Mouse brain α6β2* nAChRs | Inhibition of [125I]α-Ctx MII binding | Ki = 3.3 nM | researchgate.net |

| α-Conotoxin ImII | Human α7 nAChR | Displacement of [125I]-α-bungarotoxin | IC50 = 17 µM | researchgate.net |

| α-Conotoxin ImII | Lymnaea stagnalis AChBP | Displacement of [125I]-α-bungarotoxin | IC50 = 2.0-9.0 µM | researchgate.net |

| α-Conotoxin ImII | Aplysia californica AChBP | Displacement of [125I]-α-bungarotoxin | IC50 = 2.0-9.0 µM | researchgate.net |

This table presents a selection of data to illustrate the competitive nature of α-Conotoxin MII and related ligands at nicotinic acetylcholine receptors and acetylcholine-binding proteins (AChBP).

| Competing Ligand | Receptor/Binding Protein | Effect on α-Conotoxin MII | Implication | Reference |

| α-Bungarotoxin | Torpedo nAChR | Competitively inhibits binding | Overlapping binding sites | nih.gov |

| Acetylcholine | α3β2-nAChR | Promotes binding of α-Ctx MII | Allosteric modulation of binding site | nih.govnih.gov |

| LtIA | nAChR in Xenopus oocytes | Accelerates recovery from α-Ctx MII block | Overlapping binding sites | nih.gov |

| Epibatidine | nAChRs | α-Ctx MII inhibits [125I]-epibatidine binding | Overlapping binding sites | nih.gov |

| α-Conotoxins (ImI, PnIA, PnIB) | α7 and α3β2 nAChRs | Bind in a similar location in docking studies | Shared binding region | nih.gov |

This table provides a qualitative summary of the interactions between α-Conotoxin MII and other key ligands at the nAChR binding site.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of Alpha Conotoxin Mii and Its Analogs

Exploration of Non-Native Amino Acid Incorporations

Substitution of Disulfide Bonds with Diselenide Bridges

The disulfide bond framework is crucial for the structural and biological integrity of α-conotoxins. mdpi.com Strategies to replace these bonds with non-reducible mimetics have been explored to enhance stability. One such strategy is the substitution of disulfide bridges with diselenide bridges. mdpi.comnih.gov

While this modification has been successfully implemented in other α-conotoxins, such as ImI, there is currently no specific literature detailing the substitution of disulfide bonds with diselenide bridges in α-conotoxin MII. In studies with α-conotoxin ImI, the replacement of one or both disulfide bonds with diselenide bonds resulted in "α-selenoconotoxins." nih.gov These analogs demonstrated remarkable stability against reduction and scrambling in various chemical and biological environments, including blood plasma. nih.gov Furthermore, structural analysis through NMR and CD spectroscopy revealed that these diselenide-containing analogs maintained a conformation highly similar to the native ImI, suggesting they are structurally isomorphic. nih.gov This indicates that diselenide bridges can effectively mimic the structural role of disulfide bonds while offering enhanced chemical stability, a desirable trait for therapeutic peptides. mdpi.com

Peptide Backbone Modifications and Constrained Analogs (e.g., Lactam, Thioether Mimetics, Cyclization)

Modifications to the peptide backbone are another avenue to enhance the stability and fine-tune the activity of α-conotoxins. These modifications include the introduction of lactam bridges, thioether mimetics, and backbone cyclization.

Lactam Bridges: The replacement of disulfide bonds with lactam bridges has been investigated in other α-conotoxins, such as SI. In one study, the systematic replacement of the Cys2-Cys7 disulfide bond in α-conotoxin SI with a lactam bridge in two different orientations led to a complete loss of activity at muscle-type nAChRs. nih.gov However, when the Cys3-Cys13 disulfide bond was replaced, one of the lactam orientations resulted in a significant, approximately 70-fold increase in affinity. nih.gov This highlights that the impact of a lactam bridge is highly dependent on its location within the peptide structure.

Thioether Mimetics: The substitution of both disulfide bonds in α-conotoxin GI with a thioether mimetic was explored as a strategy to improve stability. However, these modifications resulted in a profound decrease in pharmacological activity, suggesting that the specific geometry and chemical nature of the disulfide bonds are critical for the biological function of this particular conotoxin. nih.gov

Cyclization: Backbone cyclization, by joining the N- and C-termini with a linker, has been successfully applied to α-conotoxin MII. This modification was engineered to create peptides that retain their full activity while exhibiting greatly improved resistance to proteolytic degradation. A cyclic MII analog with a seven-residue linker was found to be as active and selective as the native peptide for both native and recombinant neuronal nAChR subtypes. Furthermore, this cyclized analog showed significantly improved resistance to proteolysis in human plasma and against specific proteases.

Effects of Terminal Modifications on Receptor Interaction

Modifications at the N- and C-termini of α-conotoxins can significantly influence their stability and interaction with receptors.

C-terminal Amidation: C-terminal amidation is a common post-translational modification found in many conotoxins and is known to be important for their folding and activity. nih.gov In several α-conotoxins, C-terminal amidation has been shown to stabilize the peptide's secondary structure. nih.gov For instance, in α-conotoxin ImI, amidation of the C-terminus facilitated correct folding and disulfide bond pairing. nih.gov While specific studies on the C-terminal amidation of α-conotoxin MII are not extensively detailed in the provided context, the general principle is that this modification often enhances structural stability and can increase binding affinity to nAChRs. nih.gov Studies on other α-conotoxins have demonstrated that C-terminal amidation, in conjunction with other modifications like tyrosine sulfation, can additively increase activity and binding to acetylcholine-binding proteins (AChBPs), which are soluble homologs of the nAChR ligand-binding domain. nih.gov

N-terminal Modification: To improve the drug-like properties of α-conotoxin MII, its N-terminus has been conjugated with 2-amino-D,L-dodecanoic acid (Laa), a lipoamino acid. nih.gov This modification was intended to enhance the peptide's lipophilicity. The resulting terminally-conjugated α-conotoxin MII analog retained a similar structure and activity profile compared to the parent peptide. nih.gov Importantly, this N-terminal modification led to significantly improved permeability across Caco-2 cell monolayers, a model of the intestinal barrier, and greater absorption through the GI tract after oral administration compared to the unmodified α-conotoxin MII. nih.gov This demonstrates that N-terminal modifications can be a valuable strategy for improving the pharmacokinetic properties of α-conotoxin MII without compromising its biological activity. nih.gov

The following tables present data on the activity of various α-conotoxin MII analogs, illustrating the impact of specific amino acid substitutions on receptor selectivity.

Table 1: Activity of Alanine-Substituted α-Conotoxin MII Analogs

| Toxin | IC₅₀ Rat α3β2 (nM) | IC₅₀ Rat α6/α3β2β3 (nM) |

|---|---|---|

| MII | 2.18 | 0.39 |

| MII[H9A] | 59.0 | 0.79 |

| MII[L15A] | 34 | 0.92 |

Data sourced from McIntosh et al. (2004). IC₅₀ values represent the concentration of the toxin required to inhibit 50% of the acetylcholine-induced current in Xenopus laevis oocytes expressing the specified nAChR subtypes.

Table 2: Selectivity of Double Alanine-Substituted α-Conotoxin MII Analog

| Toxin | IC₅₀ Rat α3β2 (nM) | IC₅₀ Rat α6/α3β2 (nM) | IC₅₀ Rat α6/α3β2β3 (nM) |

|---|---|---|---|

| MII[H9A;L15A] | 4850 | 8.2 | 2.4 |

Data sourced from McIntosh et al. (2004). The double substitution at positions His9 and Leu15 resulted in a significant shift in selectivity, with the analog being substantially more potent at α6-containing nAChRs compared to the α3β2 subtype. researchgate.netnih.gov

Synthetic Methodologies for Alpha Conotoxin Mii and Peptide Analog Generation

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the linear peptide chain of α-CTX MII and its analogs. pnas.orgboisestate.edu This method involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. The peptide chain is elongated while remaining attached to the solid support, which simplifies the purification process as excess reagents and byproducts are washed away after each coupling step. boisestate.eduboisestate.edu

Linear α-CTX MII has been successfully synthesized using automated peptide synthesizers on resins like Rink Amide, which yields a C-terminally amidated peptide upon cleavage, mimicking the native toxin. boisestate.eduboisestate.edu Manual SPPS has also been employed for creating analogs, demonstrating the versatility of the technique. pnas.org

The most common approach for α-CTX MII synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govchempep.com In this method, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while permanent side-chain protection is typically achieved with acid-labile groups like tert-butyl (tBu). chempep.com

A critical aspect of synthesizing peptides with multiple disulfide bonds like α-CTX MII is the selection of cysteine-thiol protecting groups. These groups prevent premature and incorrect disulfide bond formation. ucl.ac.uk To ensure the correct CysI-CysIII and CysII-CysIV connectivity, an orthogonal protection strategy is often employed. This involves using pairs of cysteine protecting groups that can be removed under different conditions, allowing for sequential and directed disulfide bond formation. nih.govnih.gov

For α-CTX MII, a common strategy involves protecting the CysI and CysIII pair with one type of group (e.g., Trityl, Trt) and the CysII and CysIV pair with another, more stable group (e.g., Acetamidomethyl, Acm). nih.govnih.gov Following chain assembly, the Trt groups can be selectively removed, allowing for the formation of the first disulfide bond. Subsequently, the Acm groups are removed to facilitate the formation of the second bond. nih.gov A variety of protecting groups have been utilized in conotoxin synthesis, each with specific deprotection conditions, enabling complex, regioselective disulfide bond formation. ucl.ac.uknih.govrsc.org

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal Partners | Reference |

|---|---|---|---|---|

| Trityl | Trt | Mild acid (e.g., TFA), Iodine (I₂) | Acm, tBu, Mmt | nih.govnih.gov |

| Acetamidomethyl | Acm | Iodine (I₂), Silver salts (Ag+), Hg(II) | Trt, Fm | nih.govnih.govresearchgate.net |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA) | Acm, Trt, Meb | nih.govnih.gov |

| Monomethoxytrityl | Mmt | Dilute acid (e.g., 1% TFA in DCM) | Acm, StBu | ucl.ac.ukresearchgate.net |

| S-tert-butylsulfenyl | StBu | Reducing agents (e.g., phosphines) | Mmt | ucl.ac.uk |

Oxidative Folding and Disulfide Bond Formation

Once the linear peptide is synthesized and cleaved from the resin, the crucial step is oxidative folding to form the correct disulfide bridges. boisestate.eduboisestate.edu Random oxidation of the four cysteine thiols can lead to a mixture of three possible disulfide bond isomers: the native globular form (CysI-III, CysII-IV), a ribbon isomer (CysI-IV, CysII-III), and a bead isomer (CysI-II, CysIII-IV). acs.orgnih.gov This necessitates extensive purification to isolate the desired native conformer, often resulting in low yields. nih.gov

To maximize the yield of the native α-CTX MII, folding conditions must be carefully optimized. Key parameters that influence the folding outcome include peptide concentration, pH, temperature, the presence of redox reagents (like glutathione (B108866) disulfide/glutathione, GSSG/GSH), and organic co-solvents. acs.orgnih.govnih.gov For α-conotoxins, slightly alkaline conditions (pH 7.5-8.7) are generally favored for air oxidation. nih.gov The addition of co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) can help minimize aggregation and promote native folding. nih.gov Studies on the related α-conotoxin TxIB showed that using a folding buffer of NH4HCO3 or Tris-HCl at 4°C containing 40% DMSO and a GSH:GSSG ratio of 2:1 at pH 8-8.7 resulted in the complete oxidative folding of the globular isomer. nih.gov

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| pH | 8.0 - 8.7 | Promotes thiol-disulfide exchange and oxidation. | acs.orgnih.gov |

| Temperature | 4°C | Can improve stability and favor the native conformer. | nih.gov |

| Co-solvent | 40% DMSO | Minimizes peptide aggregation, enhances solubility. | nih.gov |

| Redox Buffer | GSH/GSSG (e.g., 2:1 ratio) | Facilitates disulfide shuffling to find the thermodynamically most stable isomer. | nih.gov |

| Peptide Concentration | Low (e.g., 0.1-0.5 mM) | Reduces intermolecular reactions and aggregation. | acs.org |

To overcome the inefficiency of random oxidation, directed folding strategies are employed. The use of orthogonal cysteine protecting groups, as described in section 5.1.1, is a primary method for directed folding. nih.govnih.gov For α-CTX MII, a two-step oxidation process using potassium ferricyanide (B76249) and then iodine has been used to sequentially form the two disulfide bonds. nih.gov

A powerful and innovative directed folding strategy involves the replacement of a pair of cysteines with selenocysteines (Sec). acs.orgnih.gov Selenium's chemical properties ensure that a diselenide (Se-Se) bond forms much more readily and under milder conditions than a disulfide (S-S) bond. acs.orgresearchgate.net By replacing the CysI and CysIII residues of α-CTX MII with selenocysteines, the SeI-SeIII bond forms rapidly and regioselectively, directing the subsequent formation of the correct CysII-CysIV disulfide bond. acs.org This approach has been shown to produce nearly quantitative yields of the native globular isomer for all five structural classes of α-conotoxins, both in solution and on-resin, significantly simplifying purification. acs.orgnih.gov

Solution-Phase Synthesis and Ligation Methods

While SPPS is dominant, solution-phase synthesis offers an alternative, particularly for large-scale production or for peptides that are difficult to assemble on a solid support. A soluble-tag-assisted liquid-phase peptide synthesis has been successfully applied to the total synthesis of α-CTX MII. researchgate.net

Native Chemical Ligation (NCL) is a key solution-phase technique that allows for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. nih.govwikipedia.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. wikipedia.org This chemoselective reaction forms a native peptide bond at the ligation site. researchgate.net Although less common for a peptide of MII's size, NCL is a valuable tool for creating larger conotoxin constructs, analogs with modifications in the backbone, or for producing combinatorial libraries by ligating different fragments together. nih.govnih.gov

High-Throughput Synthesis and Combinatorial Library Approaches

The development of new therapeutic leads requires the rapid synthesis and screening of numerous peptide analogs. High-throughput synthesis methods are essential for building combinatorial libraries of α-CTX MII variants to perform structure-activity relationship (SAR) studies. nih.gov

The on-resin, selenocysteine-directed folding strategy is particularly amenable to high-throughput parallel synthesis. acs.org It allows for the simultaneous assembly, deprotection, oxidation, and cleavage of a large number of peptides, streamlining the production of correctly folded conotoxin libraries. acs.org Furthermore, simplified oxidation procedures and high-throughput semi-purification methods have been developed to accelerate the preparation of α-conotoxin libraries for rapid screening. nih.gov The synthesis of fluorescently labeled analogs of α-CTX MII, where dyes are conjugated to the peptide, is another example of generating a focused library to create probes for studying receptor localization and function. nih.govnih.gov

Advanced Research Methodologies and Applications Utilizing Alpha Conotoxin Mii

Electrophysiological Characterization of Nicotinic Acetylcholine (B1216132) Receptor Function

Electrophysiological techniques are fundamental to understanding how α-Ctx MII modulates the function of nAChRs. These methods allow for the direct measurement of ion flow through receptor channels, providing insights into the potency and kinetics of toxin-receptor interactions.

Xenopus laevis Oocyte Expression Systems

The Xenopus laevis oocyte is a widely used and robust system for the heterologous expression of ion channels, including nAChRs. researchgate.net By injecting cRNA encoding specific nAChR subunits into the oocytes, researchers can create functional receptors on the oocyte membrane. This system allows for the study of specific nAChR subtypes in a controlled environment, free from the complexities of native neuronal tissue.

α-Ctx MII has been extensively characterized using this system. It potently blocks nAChRs composed of α3 and β2 subunits expressed in Xenopus oocytes, with IC₅₀ values in the low nanomolar range. nih.gov This high affinity makes it a selective antagonist for α3β2-containing nAChRs. nih.govnih.gov Studies have also utilized this system to investigate the effects of α-Ctx MII on other nAChR subtypes, such as those containing α6 subunits, revealing its broader, yet potent, inhibitory profile. nih.govacs.org Furthermore, the oocyte system has been instrumental in competitive binding experiments, demonstrating that α-Ctx MII and other conotoxins can compete for binding at the same receptor site. nih.gov

Patch-Clamp Techniques for Ion Current Measurement

Patch-clamp electrophysiology offers a high-resolution method for measuring the ion currents flowing through individual or small populations of nAChR channels. This technique can be applied to cultured neurons, brain slices, or cells heterologously expressing nAChRs.

In studies utilizing patch-clamp, α-Ctx MII has been shown to block nicotine-stimulated currents in a dose-dependent manner. For instance, in rat striatal synaptosomes, α-Ctx MII blocks a significant portion of nicotine-evoked dopamine (B1211576) release, indicating its action on presynaptic nAChRs. nih.gov The slow reversibility of the block by α-Ctx MII at α3β2-expressing oocytes has also been characterized using two-electrode voltage-clamp, a related technique. researchgate.netnih.gov These kinetic studies provide valuable information about the stability of the toxin-receptor complex.

Radioligand Binding Assays for Receptor Quantification and Affinity Determination

Radioligand binding assays are a cornerstone for quantifying receptor density and determining the binding affinity of unlabelled ligands like α-Ctx MII. These assays typically involve the use of a radioactively labeled ligand that binds to the target receptor.

An improved membrane binding method using [¹²⁵I]-α-Ctx MII has been developed to study the subunit composition and pharmacology of nAChRs. nih.gov This method has facilitated pharmacological studies that were previously difficult to accomplish with autoradiography. nih.gov Binding studies with [¹²⁵I]-α-Ctx MII in subunit-null mutant mice have confirmed that it binds to two sets of α6β2* nAChRs. nih.gov

Competition binding assays, where the ability of unlabeled α-Ctx MII to displace a radiolabeled ligand is measured, are commonly used to determine its binding affinity (Ki). For example, the inhibition of [¹²⁵I]-epibatidine binding by α-Ctx MII has been used to characterize its interaction with nAChRs in rodent and monkey striatum. nih.gov These assays have shown that gene deletions of nAChR subunits can decrease the binding of [¹²⁵I]-α-Ctx MII without affecting its affinity for the receptor. nih.gov

| Radioligand | Tissue/Cell Type | Receptor Subtype(s) Studied | Key Finding |

| [¹²⁵I]-α-Conotoxin MII | Mouse Striatal Membranes | α6β2* nAChRs | Measures two sets of α6β2* nAChRs (α4α6β2β3 or α6β2β3). nih.gov |

| [¹²⁵I]-Epibatidine | Mouse Striatal Membranes | α6β2* nAChRs | Gene deletions of α4 and β3 subunits decrease binding of [¹²⁵I]-α-CtxMII. nih.gov |

Development and Application of Fluorescent Alpha-Conotoxin MII Analogs

To overcome the limitations of radioligands, fluorescently labeled analogs of α-Ctx MII have been synthesized. These probes allow for the direct visualization of nAChR distribution and the study of ligand-receptor dynamics in living cells and tissues.

Localization of Neuronal Nicotinic Acetylcholine Receptors

Fluorescent analogs of α-Ctx MII have been successfully used to localize specific nAChR subtypes in various tissue preparations. nih.govnih.gov By conjugating fluorophores such as Tetramethylrhodamine (TMR), Bodipy FL, or terbium chelates to the N-terminus of α-Ctx MII, researchers have created probes that retain high-affinity binding to their target receptors. nih.govacs.orgnih.gov

These fluorescent conjugates have been instrumental in localizing α6-containing receptors in specific regions of the mouse brain using confocal microscopy. nih.gov This provides a powerful tool to explore the functional neuroanatomy of α3- and α6-containing nAChRs in the central nervous system. nih.gov The development of these probes opens up possibilities for detailed anatomical studies of nAChR distribution.

Kinetic Studies of Ligand-Receptor Interactions

Fluorescent α-Ctx MII analogs are also valuable for studying the kinetics of ligand-receptor interactions. When tested on nAChRs expressed in Xenopus oocytes, fluorescently labeled α-Ctx MII, such as TMR-MII and Bodipy FL-MII, potently blocked the response to acetylcholine with slow off-rate kinetics, comparable to the unmodified peptide. nih.govacs.orgnih.gov

These fluorescent probes can also be used to study conformational changes in receptors through techniques like fluorescence resonance energy transfer (FRET). nih.govnih.gov This allows for a more dynamic understanding of how the binding of α-Ctx MII affects receptor structure and function. The ability to visualize these interactions in real-time provides a significant advantage over traditional endpoint assays.

| Fluorescent Analog | Fluorophore | Application |

| TMR-MII | Tetramethylrhodamine | Localization of neuronal nAChRs, kinetic studies. nih.govacs.orgnih.gov |

| Bodipy FL-MII | Bodipy FL | Localization of neuronal nAChRs, kinetic studies. nih.govacs.orgnih.gov |

| TbCh-MII | Terbium chelates | Localization of neuronal nAChRs, kinetic studies. nih.govacs.orgnih.gov |

Computational Approaches in Receptor Modeling and Ligand Docking

Computational methods are indispensable tools for elucidating the intricate interactions between α-conotoxin MII and its molecular targets, the nicotinic acetylcholine receptors (nAChRs). These in silico approaches provide insights into the structural basis of toxin binding and selectivity, guiding further experimental studies and the rational design of novel therapeutic agents.

Homology Modeling of Nicotinic Acetylcholine Receptors and Acetylcholine Binding Proteins

Due to the challenges in crystallizing membrane-bound proteins like nAChRs, homology modeling has become a crucial technique for generating three-dimensional structural models. This method relies on the known, high-resolution structures of homologous proteins, most notably the acetylcholine binding protein (AChBP), as a template. nih.gov AChBP, a soluble protein that shares significant sequence and structural similarity with the ligand-binding domain (LBD) of nAChRs, has been instrumental in creating reliable models of various nAChR subtypes. nih.govnih.gov

Researchers have successfully constructed homology models of human α7 and α3β2 nAChRs to investigate the binding of α-conotoxins, including MII. nih.gov These models serve as a virtual framework for docking studies, allowing for the prediction of the binding orientation and key interactions of the toxin within the acetylcholine binding pocket. The process involves aligning the amino acid sequence of the target nAChR subunit with that of the template (AChBP) and building a 3D model that reflects this alignment. The resulting models, while predictive, provide a detailed view of the receptor's binding site, which is essential for understanding the molecular determinants of toxin affinity and specificity. nih.gov

Molecular Dynamics Simulations of Toxin-Receptor Complexes

Molecular dynamics (MD) simulations offer a powerful means to study the dynamic nature of the interaction between α-conotoxin MII and nAChRs over time. These simulations, which are based on the principles of classical mechanics, can reveal the conformational changes that occur in both the toxin and the receptor upon binding, as well as the stability of the resulting complex. researchgate.netnih.gov

Comparative Pharmacological Studies Across Species

The pharmacological properties of α-conotoxin MII can vary significantly across different species and nAChR subtypes, reflecting the evolutionary divergence of these receptors. Comparative studies are therefore essential for characterizing the selectivity profile of the toxin and for translating findings from animal models to a human context.

α-Conotoxin MII exhibits high affinity for nAChRs containing α6 subunits, which are prominently expressed in the dopaminergic terminals of the striatum in rodents and monkeys. nih.gov However, the proportion of these receptors differs, constituting 25-30% of presynaptic nAChRs in rodents but up to 70% in monkeys, highlighting a species-specific difference in the prevalence of the toxin's target. nih.gov

To dissect the pharmacology of specific α6-containing nAChR subtypes, researchers have utilized genetically modified mice. By creating null-mutant mice lacking certain nAChR subunits (e.g., α4 or β3), specific α6β2* nAChR subtypes can be isolated and studied in vivo. nih.gov Studies using these mice have revealed that different α6-containing subtypes exhibit distinct sensitivities to activation by nicotinic agonists like nicotine (B1678760) and cytisine (B100878). nih.gov For example, deletion of the α4 subunit in mice significantly increased the concentration of nicotine and cytisine required to stimulate dopamine release sensitive to α-conotoxin MII. nih.gov This demonstrates that the subunit composition of the nAChR pentamer profoundly influences its pharmacological response.

The following table summarizes findings from a study comparing α-conotoxin MII-sensitive nAChRs in wild-type and null-mutant mice, illustrating the impact of subunit deletion on agonist-mediated dopamine release.

| Genotype | Agonist | EC₅₀ (nM) for α-CtxMII-Sensitive Dopamine Release |

| Wild-type ((α4+/+)(β3+/+)) | Nicotine | 38 |

| Wild-type ((α4+/+)(β3+/+)) | Cytisine | 110 |

| α4-null ((α4-/-)(β3+/+)) | Nicotine | 580 |

| α4-null ((α4-/-)(β3+/+)) | Cytisine | 1200 |

| α4/β3-double null ((α4-/-)(β3-/-)) | Nicotine | 1300 |

| α4/β3-double null ((α4-/-)(β3-/-)) | Cytisine | 2500 |

This table is generated based on data reported in the literature to illustrate the comparative pharmacology of α-conotoxin MII-sensitive nAChRs. nih.gov

These comparative pharmacological studies underscore the complexity of the nicotinic system and the value of α-conotoxin MII as a selective probe to unravel the composition and function of distinct nAChR subtypes across different species. nih.gov

Conotoxin Waste Decontamination Protocols for Laboratory Research

The potent biological activity of α-conotoxins necessitates stringent decontamination protocols for laboratory waste to ensure personnel safety and prevent environmental release. Research has focused on identifying effective chemical inactivation strategies and developing reliable methods to verify their efficacy.

Chemical Inactivation Strategies

Several chemical treatments have been evaluated for their ability to decontaminate solutions containing α-conotoxin MII. nih.gov Among the most effective and practical methods for laboratory use are treatment with sodium hypochlorite (B82951) and certain enzymatic detergents. nih.gov

A study evaluating various decontamination protocols found that a 6% (m/v) solution of sodium hypochlorite, the active ingredient in commercial bleach, was highly effective. nih.gov This treatment resulted in the complete digestion of α-conotoxin MII and a significant disruption of its secondary structure. nih.gov The mechanism of inactivation is likely due to the strong oxidizing properties of sodium hypochlorite, which can cleave peptide bonds, and the high pH of commercial bleach solutions which can contribute to denaturation. nih.gov

Another effective method involves the use of a 1% (m/v) solution of the enzymatic detergent Contrex™ EZ. nih.gov This detergent contains a non-specific endo-peptidase that can digest the peptide into smaller, inactive fragments. nih.gov While generally effective, this method resulted in partial, not complete, digestion of the toxin in some studies. nih.gov

Other tested methods, such as treatment with 6 M hydrochloric acid, while effective at denaturing the toxin, are considered impractical for routine laboratory use due to their hazardous nature. nih.gov

The following table summarizes the effectiveness of selected chemical inactivation strategies on α-conotoxin MII.

| Decontamination Agent | Concentration | Contact Time | Efficacy |

| Sodium Hypochlorite | 6% (m/v) | 15 minutes | Complete peptide digestion and 80.5% decrease in α-helical content. nih.gov |

| Contrex™ EZ | 1% (m/v) | 15 minutes | Partial peptide digestion and 76.8% decrease in α-helical content. nih.gov |

| Hydrochloric Acid | 6 M | Not specified | Effective at denaturation but impractical due to hazardous properties. nih.gov |

This table is based on findings from a study evaluating α-conotoxin decontamination protocols. nih.gov

For routine decontamination of dilute liquid waste, such as from HPLC or peptide synthesis, a 1% solution of an enzymatic detergent like Contrex™ EZ for at least one hour is recommended. nih.gov For more concentrated solutions or in the case of spills, treatment with 6% sodium hypochlorite for a minimum of 30 minutes is the preferred method to ensure complete inactivation. nih.govrutgers.edu

Assessment of Peptide Degradation and Conformational Disruption (e.g., CD Spectroscopy, HPLC-MS)

To verify the effectiveness of decontamination protocols, it is essential to assess both the degradation of the peptide's primary structure and the disruption of its secondary and tertiary structure. Two powerful analytical techniques commonly used for this purpose are Circular Dichroism (CD) Spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). nih.govosti.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive method for analyzing the secondary structure of peptides in solution. nih.gov α-Conotoxins, like MII, have a characteristic α-helical structure that produces a distinct CD spectrum. nih.gov By comparing the CD spectrum of the treated toxin to that of the untreated toxin, researchers can quantify the extent of conformational disruption. A significant decrease in the mean residue ellipticity, particularly at 222 nm, indicates a loss of α-helical content and successful denaturation of the peptide. nih.govosti.gov For example, treatment of α-conotoxin MII with 6% sodium hypochlorite led to an 80.5% decrease in α-helical content. nih.govosti.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is used to assess the primary structure of the peptide by separating the components of a sample and determining their molecular weights. nih.govnih.gov In the context of decontamination, HPLC is used to separate the intact toxin from any degradation fragments. The subsequent analysis by mass spectrometry confirms the identity of the peaks. nih.gov The disappearance of the peak corresponding to the intact α-conotoxin MII and the appearance of new peaks corresponding to smaller peptide fragments provides direct evidence of peptide bond cleavage and successful degradation. nih.gov This technique was used to confirm that treatment with 6% sodium hypochlorite resulted in the complete digestion of α-conotoxin MII, while treatment with 1% Contrex™ EZ led to partial digestion. nih.govboisestate.edu

Together, these analytical methods provide a comprehensive assessment of conotoxin inactivation, ensuring that laboratory waste has been rendered safe. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.